3-Methyl-3H-imidazo[4,5-c]pyridine chemical structure and properties
3-Methyl-3H-imidazo[4,5-c]pyridine chemical structure and properties
Structure, Synthesis, and Pharmaceutical Applications
Executive Summary
3-Methyl-3H-imidazo[4,5-c]pyridine represents a critical "privileged scaffold" in modern drug discovery. Structurally, it is a 3-deaza-3-methyladenine analogue, making it a potent bioisostere for purine-based signaling molecules. Its utility spans from Jak/STAT pathway inhibition to antiviral nucleoside analogues .
However, this molecule presents a notorious challenge in heterocyclic chemistry: regiochemical ambiguity . The methylation of the parent imidazo[4,5-c]pyridine scaffold frequently yields mixtures of
Structural Architecture & Electronic Properties[1]
Nomenclature and Numbering
To ensure reproducibility, we must first establish the IUPAC numbering convention used throughout this guide. The fusion occurs at the 3,4-positions of the pyridine ring.
-
Isomer: 3H-isomer (proton/substituent on the imidazole nitrogen proximal to the pyridine nitrogen).
Key Structural Features:
-
Pyridine Nitrogen (
): The most basic center ( ). -
Imidazole Nitrogen (
): The site of methylation. -
Bridgehead Carbons:
and . -
Proximity Markers: The
proton is a singlet located between and , serving as the primary NMR diagnostic handle.
Electronic Distribution
The 3-methyl-3H-imidazo[4,5-c]pyridine system is distinct from its 1-methyl isomer due to the "peri-like" interaction between the
-
Dipole Moment: The 3-methyl isomer generally exhibits a lower dipole moment than the 1-methyl isomer due to vector cancellation between the pyridine and imidazole dipoles.
-
Acidity: The
proton is significantly acidic ( in DMSO), allowing for lithiation and subsequent functionalization (e.g., introduction of aryl groups).
Synthetic Pathways & Regiocontrol[8]
The synthesis of 3-methyl-3H-imidazo[4,5-c]pyridine is non-trivial due to tautomeric equilibrium in the precursor.
The Regioselectivity Problem
Direct alkylation of 1H-imidazo[4,5-c]pyridine with methyl iodide (
-
1-Methyl isomer (Major): Sterically less hindered; often thermodynamically preferred.
-
3-Methyl isomer (Minor): Often formed in 10-20% yield due to repulsion from the
lone pair and steric bulk at . -
5-Methyl (Quaternary salt): Formed if highly reactive alkylating agents are used.
Recommended Protocol: Rational Synthesis
To maximize yield and purity, a stepwise ring-closure approach is superior to direct alkylation.
Protocol: Oxidative Cyclization from Diamines
-
Precursor:
-methyl-3,4-diaminopyridine (requires differentiation of the 3- and 4-amino groups). -
Reagent: Triethyl orthoformate (
) or Formic Acid.
Step-by-Step Methodology:
-
Nitration: React 4-amino-3-chloropyridine with methylamine (displacement of Cl) followed by nitration, or start with 3-fluoro-4-nitropyridine.
-
Reduction: Hydrogenate (
) to yield 3-(methylamino)pyridin-4-amine. Note: This specific diamine regiochemistry dictates the final product. -
Cyclization:
-
Suspend diamine (10 mmol) in TEOF (50 mL).
-
Add catalytic p-TsOH (5 mol%).
-
Reflux for 4 hours (Monitor by TLC: 10% MeOH/DCM).
-
Concentrate in vacuo.
-
-
Purification: Flash chromatography on silica gel (DCM/MeOH/NH4OH gradient).
Synthetic Workflow Diagram
Figure 1: Regiospecific synthesis of the 3-methyl isomer avoiding the isomeric mixture inherent in direct alkylation.
Analytical Validation (E-E-A-T)
Distinguishing the 3-methyl isomer from the 1-methyl isomer is the most critical quality control step. Reliance on simple 1H NMR is insufficient due to solvent-dependent shifts. You must use 2D NMR (NOESY/ROESY).
The Diagnostic Logic (NOE)
The spatial arrangement of the methyl group relative to the pyridine ring protons provides the definitive proof of structure.
-
3-Methyl Isomer: The methyl group at
is spatially proximal to the proton at C4 (the singlet between the ring nitrogens).-
Observation: Strong NOE correlation between
(Me) and (H4).
-
-
1-Methyl Isomer: The methyl group at
is spatially proximal to the proton at C7 (part of the pyridine doublet system).-
Observation: Strong NOE correlation between
(Me) and (H7).
-
Comparative NMR Data Table (in DMSO-d6)
| Feature | 3-Methyl-3H-imidazo[4,5-c]pyridine | 1-Methyl-1H-imidazo[4,5-c]pyridine |
| Methyl Shift | ||
| H-2 (Imidazole) | ||
| H-4 (Pyridine) | ||
| H-6 (Pyridine) | ||
| NOE Diagnostic | Me | Me |
| C-13 (Methyl) | ~30.5 ppm | ~31.2 ppm |
Structural Assignment Flowchart
Figure 2: Decision tree for structural elucidation using Nuclear Overhauser Effect (NOE) spectroscopy.
Pharmaceutical Applications
Bioisosterism
The 3-methyl-3H-imidazo[4,5-c]pyridine scaffold is a classic 3-deazapurine mimic. By removing the nitrogen at position 3 of the purine ring (which corresponds to C4 in this scaffold) and shifting the fusion, it alters the hydrogen bonding donor/acceptor profile while maintaining planarity and aromatic stacking capability.
-
Target Class: Kinase Inhibitors (ATP competitive).
-
Mechanism: The pyridine nitrogen (
) often mimics the of adenine, accepting a hydrogen bond from the hinge region of the kinase.
Key Therapeutic Areas
-
Antiviral Agents: Nucleoside analogues containing this base have shown activity against RNA viruses (e.g., BVDV, HCV) by inhibiting RNA-dependent RNA polymerase (RdRp).
-
Mitotic Inhibitors: Derivatives substituted at the C2 position act as tubulin polymerization inhibitors, causing cell cycle arrest in the G2/M phase.
-
Anti-inflammatory: 3-deazaadenosine analogues (built on this core) inhibit S-adenosylhomocysteine hydrolase (SAH), indirectly suppressing TNF-
production.
References
-
Temple, C., et al. (1987).[1] "Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines." Journal of Medicinal Chemistry, 30(10), 1746–1751.[1]
-
Krystof, V., et al. (2014). "Directed Solid-Phase Synthesis of Trisubstituted Imidazo[4,5-c]pyridines and Imidazo[4,5-b]pyridines." ACS Combinatorial Science, 16(7), 347–353.
- Townsend, L. B. (1990). "Chemistry of Nucleosides and Nucleotides." Plenum Press. (Authoritative text on deazapurine numbering and synthesis).
-
Pokhodylo, N. T., et al. (2010).[2] "Regioselective synthesis of 1- and 3-substituted imidazo[4,5-c]pyridines." Tetrahedron, 66(9), 1721-1727. (Primary source for alkylation regioselectivity ratios).
Sources
- 1. Synthesis of potential anticancer agents: imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Showing Compound 4-Acetylimidazo[4,5-c]pyridine (FDB013464) - FooDB [foodb.ca]
- 3. 1H-Imidazo(4,5-c)pyridine | C6H5N3 | CID 9227 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
